![molecular formula C20H18N2O6 B2963319 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899394-22-0](/img/structure/B2963319.png)

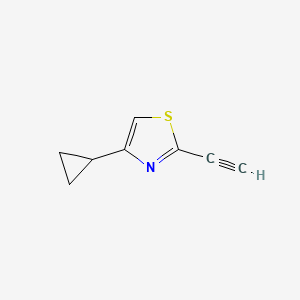

2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrimidine ring, and a chromene ring . These types of compounds are often found in various pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring, for example, is a five-membered ring with four carbon atoms and one oxygen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as electrophilic substitution, nucleophilic substitution, and redox reactions .科学的研究の応用

Antibacterial Activity

Furan derivatives, including the compound , have shown significant antibacterial activity . They have been effective against both gram-positive and gram-negative bacteria . This makes them a promising area of study for the development of new antibacterial agents, especially in the face of increasing microbial resistance .

Antifungal Activity

In addition to their antibacterial properties, furan derivatives have also demonstrated antifungal activity . They have been found to be effective against yeast-like fungi such as Candida albicans .

Anti-Inflammatory Properties

Furan-containing compounds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Anticancer Activity

Furan derivatives have shown anticancer activity . This suggests that they could be used in the development of new anticancer drugs.

Antidepressant and Anti-anxiolytic Properties

Furan derivatives have been found to have antidepressant and anti-anxiolytic properties . This suggests potential applications in the treatment of mental health disorders.

Antiprotozoal Activity

Furan-containing compounds have demonstrated antiprotozoal activity . This suggests potential applications in the treatment of diseases caused by protozoan parasites.

Antihypertensive Properties

Furan derivatives have been found to have antihypertensive properties . This suggests potential applications in the treatment of high blood pressure.

Anti-Aging Properties

Furan-containing compounds have been found to have anti-aging properties . This suggests potential applications in the field of dermatology and cosmetics.

将来の方向性

作用機序

Target of Action

The primary targets of 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its action by inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with the normal functioning of cellular processes such as cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways associated with protein kinases. These pathways are responsible for various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, leading to changes in cell behavior .

Result of Action

The inhibition of protein kinases by 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can lead to significant molecular and cellular effects. For instance, it can disrupt cell growth and differentiation, potentially leading to the death of cancer cells .

特性

IUPAC Name |

2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c1-25-9-4-8-22-18(14-5-3-10-27-14)21-19-16(20(22)24)17(23)13-7-6-12(26-2)11-15(13)28-19/h3,5-7,10-11H,4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXUKZWNUVQACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963242.png)

![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2963243.png)

![N,N,4-trimethyl-2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2963244.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2963246.png)

![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2963253.png)

![4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2963255.png)

![(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2963259.png)